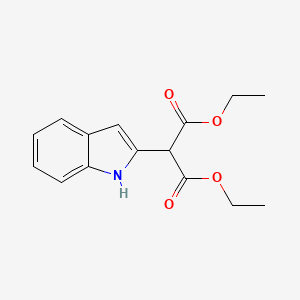

Diethyl (1H-indol-2-yl)propanedioate

Description

Diethyl (1H-indol-2-yl)propanedioate is an indole-based ester derivative with a propanedioate backbone substituted at the 2-position of the indole ring. For example, Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate (a derivative) has been studied for its antihypertensive properties via renin inhibition, demonstrating promising docking scores in molecular studies . The compound’s synthesis typically involves condensation reactions between indole precursors and propanedioate esters under acidic or catalytic conditions .

Properties

CAS No. |

61417-35-4 |

|---|---|

Molecular Formula |

C15H17NO4 |

Molecular Weight |

275.30 g/mol |

IUPAC Name |

diethyl 2-(1H-indol-2-yl)propanedioate |

InChI |

InChI=1S/C15H17NO4/c1-3-19-14(17)13(15(18)20-4-2)12-9-10-7-5-6-8-11(10)16-12/h5-9,13,16H,3-4H2,1-2H3 |

InChI Key |

HQEIICOUHZBIRA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC2=CC=CC=C2N1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (1H-indol-2-yl)propanedioate can be synthesized through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole derivatives. In this method, aryl hydrazines react with ketones under acidic conditions to form the indole core. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by cyclization and rearrangement to yield the indole product.

Another approach involves the N-alkylation of indole derivatives. In this method, indole is reacted with alkyl halides in the presence of a base to introduce the desired alkyl group at the nitrogen atom. This reaction is often carried out under mild conditions and can be completed in a relatively short time.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or N-alkylation processes. These methods are optimized for high yield and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1H-indol-2-yl)propanedioate undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of the indole ring can yield indoline derivatives. This reaction is typically carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Indoline derivatives.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

Scientific Research Applications of Diethyl (1H-indol-2-yl)propanedioate

Diethyl [(1H-indol-2-yl)methylidene]propanedioate is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary role lies in its use as a building block for synthesizing complex organic molecules and heterocyclic compounds. The compound is also investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties, making it a subject of interest in pharmaceutical development .

Chemistry

Diethyl [(1H-indol-2-yl)methylidene]propanedioate is a crucial building block in organic synthesis. It is used to create more complex organic molecules and heterocyclic compounds. The synthesis of Diethyl [(1H-indol-2-yl)methylidene]propanedioate typically involves the condensation of indole-2-carboxaldehyde with diethyl malonate, a reaction usually carried out with a base catalyst like piperidine or pyridine. This mixture is refluxed in a solvent like ethanol or methanol for several hours to ensure the reaction is complete.

Biology

This compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties. The indole ring system allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity, which can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects.

Medicine

Ongoing research explores the potential of Diethyl [(1H-indol-2-yl)methylidene]propanedioate as a therapeutic agent for various diseases. Molecular docking studies have been performed to show that synthesized compounds have renin inhibitory activity, which has promising results against hypertensive protein as a potential target . Specifically, Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate, an indole-based compound, was synthesized and studied for antihypertensive activity, using a renin protein that plays a major role in high blood pressure .

Industry

Mechanism of Action

The mechanism of action of diethyl (1H-indol-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmitter signaling pathways. Additionally, the compound may inhibit certain enzymes involved in cell proliferation, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Functional Group Variations

2.1.1. Propanamide Derivatives

- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide (): Structure: Features a propanamide chain linked to a fluorinated biphenyl group. Synthesis: Achieved via amide coupling, yielding crystalline solids suitable for X-ray analysis .

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ():

Key Difference : Unlike the propanedioate ester in the target compound, these analogs utilize a propanamide backbone, which may alter solubility and metabolic stability.

2.1.2. Di-Indolyl Derivatives

- 3,3-Di(1H-indol-3-yl)indol-2-ones (): Structure: Two indole moieties fused via a central indol-2-one ring. Activity: Demonstrated high yields (e.g., entry 415: 95% yield) in synthesis, suggesting scalability . Applications: Potential intermediates for anticancer agents due to indole’s role in DNA intercalation .

Comparison : The di-indolyl derivatives lack the propanedioate ester group, instead focusing on indole dimerization. This structural difference may enhance π-π stacking interactions but reduce ester-mediated bioavailability.

Pharmacological Activity

Physicochemical Properties

Structural and Crystallographic Insights

- Diethyl Propanedioate Derivative : X-ray studies () reveal a twisted conformation due to steric hindrance from the trimethylbenzyl and phenylsulfonyl groups. Bond angles near the propanedioate ester (e.g., C-C-O ≈ 120°) align with typical sp² hybridization .

- N-(2-(1H-Indol-3-yl)ethyl)propanamide: Crystallizes in a monoclinic system with hydrogen bonding between the amide NH and carbonyl oxygen, enhancing stability .

Q & A

Q. What synthetic routes are most effective for preparing Diethyl (1H-indol-2-yl)propanedioate?

Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Indole Functionalization : Reacting 1H-indole-2-carbaldehyde with diethyl malonate under basic conditions (e.g., Knoevenagel condensation) to form the propanedioate backbone. Optimization of solvent (e.g., ethanol or DMF) and base (e.g., piperidine) is critical for yield.

- Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive sites during synthesis, followed by acidic deprotection (e.g., TFA) to finalize the structure .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodology :

- NMR : H NMR should show characteristic indole NH (~10–12 ppm), ethyl ester protons (1.2–1.4 ppm for CH, 4.1–4.3 ppm for CH), and malonate protons (3.5–4.0 ppm). C NMR confirms ester carbonyls (~165–170 ppm) and indole carbons.

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C=O ~1.21 Å) and torsion angles. Use SHELX programs for refinement, ensuring R-factor < 0.05 for high confidence .

Q. What solvent systems optimize purification of this compound?

Methodology :

- Recrystallization : Use ethyl acetate/hexane (3:7 v/v) for high-purity crystals.

- Chromatography : Silica gel column chromatography with gradient elution (e.g., 20–50% ethyl acetate in hexane) effectively removes byproducts like unreacted indole derivatives .

Advanced Research Questions

Q. How do electronic effects of substituents on the indole ring influence reactivity in this compound?

Methodology :

- DFT Calculations : Perform density functional theory (DFT) studies (e.g., B3LYP/6-31G*) to map electron density at the indole C2 position. Electron-withdrawing groups (e.g., nitro) reduce nucleophilicity, while electron-donating groups (e.g., methyl) enhance reactivity in cross-coupling reactions .

- Hammett Plots : Correlate substituent σ values with reaction rates to quantify electronic effects .

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

Methodology :

- Data Validation : Use checkCIF/PLATON to identify outliers in bond angles or thermal parameters. For example, discrepancies in γ angles (~86.7° vs. 78.5°) may arise from twinning or disorder; refine using SHELXL restraints .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., diethyl 2-(1,3-dioxolan-2-yl)propanedioate) to validate unit cell parameters and space group assignments .

Q. How can mechanistic studies elucidate the role of this compound in multicomponent reactions?

Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., C–H activation vs. ester hydrolysis).

- Trapping Intermediates : Use in situ IR or MS to detect enolate or carbocation intermediates in Pictet-Spengler-type cyclizations .

Q. What computational tools predict the biological activity of this compound derivatives?

Methodology :

- Molecular Docking : Simulate binding to target proteins (e.g., kinase enzymes) using AutoDock Vina. Focus on hydrogen bonding with ester carbonyls and π-π stacking with indole rings.

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP and polar surface area to prioritize derivatives for in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.